2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a bromophenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated quinoline under palladium catalysis.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid derivative of the quinoline to the corresponding carbonyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides and dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are employed.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitrated and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Quinoline N-oxides and Dihydroquinolines: Formed from oxidation and reduction reactions.
Scientific Research Applications
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Electronic Properties: In material science, its electronic properties are utilized in the design of organic semiconductors and LEDs.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride
- 2-(4-Fluorophenyl)-6-methylquinoline-4-carbonyl chloride
- 2-(4-Methylphenyl)-6-methylquinoline-4-carbonyl chloride
Uniqueness
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-2-7-15-13(8-10)14(17(19)21)9-16(20-15)11-3-5-12(18)6-4-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETYEXKFQLAKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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